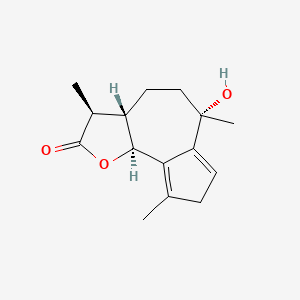
Artabsin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Artabsin is a tricyclic sesquiterpene lactone found in wormwood.
Scientific Research Applications
Chemical Properties and Structure
Artabsin is classified as a sesquiterpene lactone, characterized by its unique structural features that contribute to its biological activity. The compound is known for its complex stereochemistry, which has been elucidated through various studies. Notably, recent research has focused on the synthesis and characterization of artabsinolides, which are derived from this compound through photo-oxygenation processes .
Biological Activities
This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Some of the key activities include:
- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. In vitro studies have shown that extracts containing this compound can scavenge free radicals effectively .
- Anti-inflammatory Effects : The compound has been reported to exert anti-inflammatory effects, making it a candidate for treating inflammatory conditions .
- Antimicrobial Properties : this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Studies have employed disc diffusion methods to measure its efficacy against specific strains .
- Hepatoprotective Effects : Research indicates that this compound can protect liver cells from damage induced by toxic substances such as aluminum oxide nanoparticles. In animal models, pre-treatment with this compound significantly reduced markers of liver damage .
Therapeutic Applications
The therapeutic potential of this compound extends to various medical fields:
- Hepatology : this compound's hepatoprotective properties suggest its use in preventing liver damage due to toxins or drugs. Studies indicate that it can restore enzyme activity disrupted by toxic agents .
- Oncology : Due to its antioxidant and anti-inflammatory properties, there is potential for this compound in cancer therapy, particularly in mitigating oxidative stress associated with tumor progression .
- Infectious Diseases : The antimicrobial properties of this compound position it as a potential treatment option for infections caused by resistant strains of bacteria and fungi .
Case Studies
Several case studies illustrate the applications of this compound:
- Liver Protection Study : In a controlled study involving rats exposed to aluminum oxide nanoparticles, pre-treatment with this compound resulted in decreased levels of malondialdehyde (a marker of oxidative stress) and improved antioxidant enzyme levels compared to untreated groups .
- Antimicrobial Efficacy : A study assessing the antimicrobial activity of wormwood extracts found that discs impregnated with this compound effectively inhibited the growth of multiple bacterial strains, demonstrating its potential as a natural antimicrobial agent .
- Inflammation Reduction : Research exploring the anti-inflammatory effects of this compound showed significant reductions in inflammatory markers in animal models treated with the compound following exposure to inflammatory stimuli .
Properties
CAS No. |
24399-20-0 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3S,3aS,6S,9bS)-6-hydroxy-3,6,9-trimethyl-3,3a,4,5,8,9b-hexahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11-12(8)13-10(6-7-15(11,3)17)9(2)14(16)18-13/h5,9-10,13,17H,4,6-7H2,1-3H3/t9-,10-,13-,15-/m0/s1 |
InChI Key |
BXBCLQRTBGRRDB-MJVIGCOGSA-N |
SMILES |
CC1C2CCC(C3=CCC(=C3C2OC1=O)C)(C)O |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@](C3=CCC(=C3[C@H]2OC1=O)C)(C)O |
Canonical SMILES |
CC1C2CCC(C3=CCC(=C3C2OC1=O)C)(C)O |
Key on ui other cas no. |
24399-20-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















